2,3-Dibromo-3-chloro-1,1,1-trifluoropropane
Overview
Description
2,3-Dibromo-3-chloro-1,1,1-trifluoropropane is an organic compound with the molecular formula C₃H₂Br₂ClF₃. It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated hydrocarbon. This compound is known for its chemical stability and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane typically involves the halogenation of 1,1,1-trifluoropropane. One common method includes the addition of bromine and chlorine to 1,1,1-trifluoropropane under controlled conditions. The reaction is carried out at room temperature and atmospheric pressure, ensuring the selective addition of halogens to the desired positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced distillation techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-3-chloro-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.
Addition: Nucleophiles like amines and thiols can add to the carbon-halogen bonds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while elimination reactions typically produce alkenes .
Scientific Research Applications
2,3-Dibromo-3-chloro-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-3-chloropropane: Another halogenated hydrocarbon with similar properties but different halogen positions.
3-Chloro-1,1,1-trifluoropropane: A compound with fewer halogen atoms, leading to different reactivity and applications.
2-Bromo-2-chloro-1,1,1-trifluoroethane: A related compound used in different industrial applications.
Uniqueness
2,3-Dibromo-3-chloro-1,1,1-trifluoropropane is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, where precise control over chemical reactions is required .
Properties
IUPAC Name |
2,3-dibromo-3-chloro-1,1,1-trifluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2ClF3/c4-1(2(5)6)3(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVAZGSOZCLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Br)(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261181 | |
Record name | 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309602-11-6 | |
Record name | 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309602-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.